molecular formula C4H8O3 B3333737 2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid CAS No. 1313734-75-6

2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid

Cat. No.: B3333737
CAS No.: 1313734-75-6
M. Wt: 108.075 g/mol
InChI Key: BWLBGMIXKSTLSX-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid is a labeled compound used in various scientific research applications. It is a derivative of propanoic acid, where specific carbon atoms are labeled with carbon-13 isotopes. This labeling allows researchers to track and study the compound’s behavior in different chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is to start with a precursor molecule that already contains the desired carbon-13 labels. This precursor is then subjected to a series of chemical reactions to introduce the hydroxyl and methyl groups at the appropriate positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.

Scientific Research Applications

2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid is widely used in scientific research due to its labeled carbon atoms. Some applications include:

    Chemistry: Used as a tracer to study reaction mechanisms and pathways.

    Biology: Helps in tracking metabolic processes and understanding enzyme functions.

    Medicine: Used in pharmacokinetic studies to monitor drug distribution and metabolism.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid involves its interaction with various molecular targets. The labeled carbon atoms allow researchers to follow the compound’s journey through different pathways and reactions. This helps in understanding how the compound interacts with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-methylpropanoic acid: A non-labeled version of the compound.

    2-hydroxyisobutyric acid: Another similar compound with a different structural arrangement.

    Lactic acid, 2-methyl-: A related compound with similar functional groups.

Uniqueness

The uniqueness of 2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid lies in its labeled carbon atoms, which provide valuable insights into chemical and biological processes. This makes it a powerful tool for researchers in various fields.

Properties

IUPAC Name

2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/i1+1,2+1,3+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBGMIXKSTLSX-JCDJMFQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]([13CH3])([13C](=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745837
Record name 2-Hydroxy-2-(~13~C)methyl(~13~C_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.075 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313734-75-6
Record name 2-Hydroxy-2-(~13~C)methyl(~13~C_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1313734-75-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid
Reactant of Route 2
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid
Reactant of Route 5
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid
Reactant of Route 6
2-hydroxy-2-(113C)methyl(1,2,3-13C3)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.